molecular formula C20H20N4Na2O10S3 B12735495 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt CAS No. 93904-43-9

4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt

Cat. No.: B12735495
CAS No.: 93904-43-9
M. Wt: 618.6 g/mol
InChI Key: FUOOZFWMYPVTKF-UHFFFAOYSA-L
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Description

4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, pyrazole ring, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt typically involves a multi-step process The initial step often includes the formation of the pyrazole ring through a condensation reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and specific reaction temperatures is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions vary widely. Oxidation can lead to the formation of sulfonic acids or ketones, while reduction typically yields amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt
  • 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-benzene-5-sulphonic acid, sodium salt

Uniqueness

4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is unique due to its specific structural features, such as the combination of the pyrazole ring, azo linkage, and sulfonic acid groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

93904-43-9

Molecular Formula

C20H20N4Na2O10S3

Molecular Weight

618.6 g/mol

IUPAC Name

disodium;3,5-dimethyl-2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C20H22N4O10S3.2Na/c1-12-10-13(2)18(17(11-12)36(28,29)30)21-22-19-14(3)23-24(20(19)25)15-4-6-16(7-5-15)35(26,27)9-8-34-37(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

FUOOZFWMYPVTKF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])C)C.[Na+].[Na+]

Origin of Product

United States

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